molecular formula C4H7N3O2 B12724821 6-amino-1H-pyrimidin-2-one;hydrate CAS No. 64790-21-2

6-amino-1H-pyrimidin-2-one;hydrate

Cat. No.: B12724821
CAS No.: 64790-21-2
M. Wt: 129.12 g/mol
InChI Key: XQZAYGWDRJTKRV-UHFFFAOYSA-N
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Description

6-amino-1H-pyrimidin-2-one;hydrate is a heterocyclic compound with the molecular formula C4H7N3O2 It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1H-pyrimidin-2-one;hydrate typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. This reaction is often carried out in a mixture of diphenyl oxide and biphenyl at around 250°C . Another method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to maintain the high temperatures required for the cyclization process and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

6-amino-1H-pyrimidin-2-one;hydrate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield various reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

6-amino-1H-pyrimidin-2-one;hydrate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-1H-pyrimidin-2-one;hydrate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes, such as cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators like prostaglandin E2 . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-amino-1H-pyrimidin-2-one;hydrate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups, which allows it to participate in a unique set of chemical reactions and exhibit distinct biological activities. Its hydrate form also influences its solubility and reactivity, making it particularly useful in certain applications.

Properties

CAS No.

64790-21-2

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

6-amino-1H-pyrimidin-2-one;hydrate

InChI

InChI=1S/C4H5N3O.H2O/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H2

InChI Key

XQZAYGWDRJTKRV-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=O)N=C1)N.O

Origin of Product

United States

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